3-Fluoro-4-methyl-5-nitrobenzoic acid
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Overview
Description
3-Fluoro-4-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.137. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Compounds
3-Fluoro-4-methyl-5-nitrobenzoic acid plays a pivotal role in the synthesis of fluorinated compounds, which are crucial in various fields including medicinal chemistry and material science. Fluorinated compounds exhibit unique properties such as increased stability, lipophilicity, and bioactivity, making them valuable in drug development and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, showcases the importance of fluorinated intermediates derived from such compounds (Qiu et al., 2009).
Development of Chemosensors
The structural framework of this compound is also beneficial in the development of chemosensors. These sensors are used for detecting ions or molecules, with applications ranging from environmental monitoring to diagnostics and forensic science. Fluorescent chemosensors based on derivatives of this compound can detect a variety of analytes with high selectivity and sensitivity, indicating the compound's versatility in creating effective molecular sensors (Roy, 2021).
Antioxidant Activity Analysis
In the exploration of antioxidant activities, this compound derivatives can be used to synthesize compounds for evaluating their ability to scavenge free radicals, thereby contributing to understanding the antioxidant potential of new compounds. This research is vital in the development of therapeutic agents against oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Drug Development and Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives serve as building blocks for the design and synthesis of novel therapeutic agents. Its incorporation into drug molecules can influence pharmacokinetic and pharmacodynamic profiles, enhancing the efficacy and safety of the drugs. This aspect is particularly important in the development of anticancer, antimicrobial, and anti-inflammatory agents, where fluorinated compounds have shown increased activity and selectivity (Li et al., 2018).
Mechanism of Action
Target of Action
It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . These targets play crucial roles in the functioning of the nervous system and in the fight against mycobacterial infections.
Mode of Action
It is known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may influence pathways related to mycobacterial infections and cholinergic signaling.
Result of Action
Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may have antimycobacterial effects and may influence cholinergic signaling.
Safety and Hazards
Future Directions
3-Fluoro-4-methyl-5-nitrobenzoic acid has potential applications in the synthesis of benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the preparation of novel benzimidazoles having antimycobacterial activity .
Relevant Papers The relevant papers retrieved provide more information about the synthesis, properties, and potential applications of this compound .
Biochemical Analysis
Biochemical Properties
The nitro group (−NO2) in these compounds can form resonance structures, contributing to their reactivity .
Cellular Effects
Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
3-fluoro-4-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWRQKRMZXTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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